molecular formula C22H25N3O2S2 B2502664 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-55-9

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2502664
CAS RN: 1261019-55-9
M. Wt: 427.58
InChI Key: WWAIFJQLQXZIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H25N3O2S2 and its molecular weight is 427.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research in this area focuses on synthesizing and characterizing compounds with similar thieno[3,2-d]pyrimidine scaffolds. For instance, studies have developed potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the synthesis of classical and nonclassical analogues with significant inhibitory activities (Gangjee et al., 2008). Additionally, crystal structures of related compounds provide insights into their molecular conformation and intramolecular interactions, which are crucial for their biological activity (Subasri et al., 2016).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives, demonstrating potent effects against various human cancer cell lines. These compounds are highlighted for their potential as chemotherapeutic agents, with some showing comparable activity to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial and Antiviral Activity

Research has also extended to the antimicrobial and antiviral potential of thieno[3,2-d]pyrimidine derivatives. Some studies have focused on the synthesis and antimicrobial evaluation of novel compounds, revealing promising results against bacterial and fungal strains (Darwish et al., 2014). Another area of interest is the exploration of antiviral activities, particularly against COVID-19, through molecular docking studies and analysis of interactions with viral proteins (Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-14(2)9-11-25-21(27)20-18(10-12-28-20)24-22(25)29-13-19(26)23-17-8-7-15-5-3-4-6-16(15)17/h3-6,10,12,14,17H,7-9,11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAIFJQLQXZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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